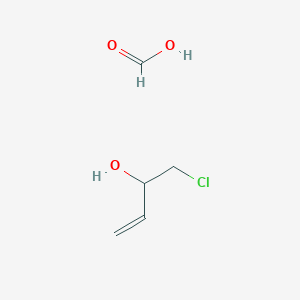
1-Chlorobut-3-en-2-ol;formic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chlorobut-3-en-2-ol;formic acid is a compound that combines the properties of both 1-chlorobut-3-en-2-ol and formic acid. The molecular formula for this compound is C5H9ClO3, and it has a molecular weight of 152.576 g/mol . This compound is known for its unique chemical structure, which includes a chlorinated butenol moiety and a formate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chlorobut-3-en-2-ol can be synthesized through the chlorination of but-3-en-2-ol. The reaction typically involves the use of hydrochloric acid or other chlorinating agents under controlled conditions to ensure the selective chlorination of the butenol .
Formic acid can be produced industrially through the hydrolysis of methyl formate, which is derived from methanol and carbon monoxide. The reaction is catalyzed by sulfuric acid and occurs under high pressure and temperature .
Industrial Production Methods
The industrial production of 1-chlorobut-3-en-2-ol;formic acid involves the combination of the two components through esterification. This process typically requires the use of a strong acid catalyst, such as sulfuric acid, to facilitate the reaction between 1-chlorobut-3-en-2-ol and formic acid .
Analyse Chemischer Reaktionen
Types of Reactions
1-Chlorobut-3-en-2-ol;formic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
1-Chlorobut-3-en-2-ol;formic acid has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-chlorobut-3-en-2-ol;formic acid involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit or activate specific enzymes, leading to changes in metabolic pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-3-buten-2-ol: Shares the chlorinated butenol structure but lacks the formate group.
Formic Acid: A simple carboxylic acid without the chlorinated butenol moiety.
4-Chloro-3-(formyloxy)-1-butene: A structurally similar compound with a different arrangement of functional groups.
Uniqueness
1-Chlorobut-3-en-2-ol;formic acid is unique due to its combination of a chlorinated butenol and a formate group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
73900-49-9 |
|---|---|
Molekularformel |
C5H9ClO3 |
Molekulargewicht |
152.57 g/mol |
IUPAC-Name |
1-chlorobut-3-en-2-ol;formic acid |
InChI |
InChI=1S/C4H7ClO.CH2O2/c1-2-4(6)3-5;2-1-3/h2,4,6H,1,3H2;1H,(H,2,3) |
InChI-Schlüssel |
SHLTVYJXNBZSCI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(CCl)O.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















